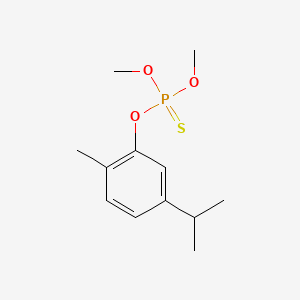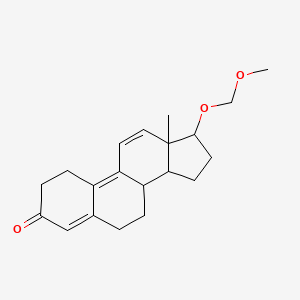
17-Methoxymethyl trienolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of nandrolone (19-nortestosterone) and is known for its high potency and strong binding affinity to androgen receptors . This compound has been widely used in scientific research, particularly in androgen receptor ligand binding assays and as a photoaffinity label for the androgen receptor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methoxymethyl trienolone involves multiple steps, starting from nandroloneThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
化学反応の分析
Types of Reactions: 17-Methoxymethyl trienolone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the trienolone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and strong nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
科学的研究の応用
17-Methoxymethyl trienolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in androgen receptor binding studies.
Biology: Helps in understanding the role of androgen receptors in various biological processes.
Medicine: Investigated for its potential in treating conditions like muscle wasting and certain types of cancer.
Industry: Utilized in the development of new anabolic-androgenic steroids and related compounds.
作用機序
17-Methoxymethyl trienolone exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to a cascade of molecular events that result in increased protein synthesis and muscle growth. The compound also interacts with other receptors, such as the progesterone receptor and glucocorticoid receptor, contributing to its diverse biological effects .
類似化合物との比較
Trenbolone: Another potent anabolic-androgenic steroid with a similar structure but without the 17α-methyl group.
Nandrolone: The parent compound of 17-Methoxymethyl trienolone, with a simpler structure and lower potency.
Methandrostenolone: A synthetic derivative of testosterone with anabolic properties.
Uniqueness: this compound is unique due to its exceptionally high binding affinity to androgen receptors and its potent anabolic effects. Its structural modifications, such as the 17α-methyl group, enhance its stability and bioavailability compared to other similar compounds .
特性
CAS番号 |
15384-90-4 |
|---|---|
分子式 |
C20H26O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
17-(methoxymethoxy)-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-20-10-9-16-15-6-4-14(21)11-13(15)3-5-17(16)18(20)7-8-19(20)23-12-22-2/h9-11,17-19H,3-8,12H2,1-2H3 |
InChIキー |
PEIDRQFNXDVMTA-UHFFFAOYSA-N |
正規SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


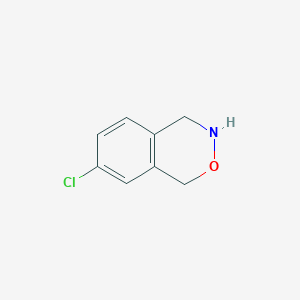
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
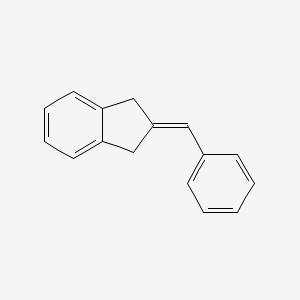

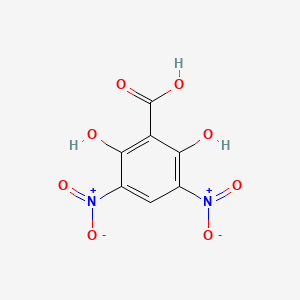
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
